molecular formula C12H12ClN3O B5661123 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B5661123
M. Wt: 249.69 g/mol
InChI Key: QNPRYHRUVVUTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group and a pyrazolyl group, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Substitution reaction: The chloro group is introduced to the benzamide core through a substitution reaction, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The pyrazole ring is then coupled with the chlorinated benzamide through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives, potentially converting the amide group to an amine.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyrazole derivatives.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloro group and benzamide core may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide
  • 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
  • 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Uniqueness

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro group and the pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-6-11(7(2)16-15-6)8-3-4-10(13)9(5-8)12(14)17/h3-5H,1-2H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPRYHRUVVUTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.